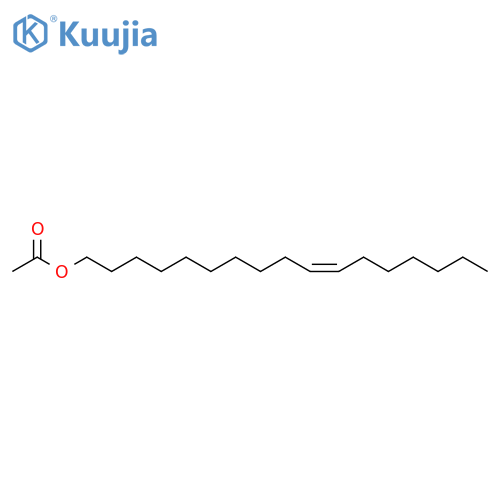Cas no 73010-82-9 (10(Z)-Heptadecenyl acetate)

10(Z)-Heptadecenyl acetate 化学的及び物理的性質
名前と識別子
-
- 10-Heptadecen-1-ol, acetate, (Z)- (9CI)
- 10(Z)-Heptadecenyl acetate
-
- インチ: 1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(2)20/h8-9H,3-7,10-18H2,1-2H3/b9-8-
- InChIKey: NOWNFKUYBPVDIC-HJWRWDBZSA-N
- ほほえんだ: C(OC(=O)C)CCCCCCCC/C=C\CCCCCC
10(Z)-Heptadecenyl acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Larodan | 43-1701-7-25mg |
10(Z)-Heptadecenyl acetate |
73010-82-9 | >99% | 25mg |
€104.00 | 2025-03-07 |
10(Z)-Heptadecenyl acetate 関連文献
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
10(Z)-Heptadecenyl acetateに関する追加情報
Recent Advances in the Study of 10(Z)-Heptadecenyl Acetate (CAS: 73010-82-9) in Chemical Biology and Pharmaceutical Research
The chemical compound 10(Z)-Heptadecenyl acetate (CAS: 73010-82-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This unsaturated fatty acid derivative, known for its role as a pheromone in various insect species, is now being explored for its potential applications in drug development and therapeutic interventions. Recent studies have focused on its unique chemical properties, biological activity, and possible mechanisms of action, making it a promising candidate for further investigation.
One of the key areas of research involves the synthesis and characterization of 10(Z)-Heptadecenyl acetate. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure high purity and accurate structural identification. These methods have also facilitated the study of its stability under different environmental conditions, which is crucial for its potential use in pharmaceutical formulations.
In addition to its chemical properties, the biological activity of 10(Z)-Heptadecenyl acetate has been a focal point of recent studies. Research has demonstrated its role in modulating cellular signaling pathways, particularly those involved in inflammation and immune response. For instance, in vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary in vivo studies have indicated its efficacy in reducing inflammation in animal models, paving the way for future clinical trials.
Another promising avenue of research is the exploration of 10(Z)-Heptadecenyl acetate as a potential therapeutic agent for neurological disorders. Recent findings suggest that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. These interactions could have implications for the treatment of conditions such as Alzheimer's disease and Parkinson's disease, although further research is needed to fully elucidate these mechanisms.
The potential applications of 10(Z)-Heptadecenyl acetate extend beyond therapeutics. Its role as a pheromone has been leveraged in the development of eco-friendly pest control strategies. By synthesizing and deploying this compound in agricultural settings, researchers aim to disrupt the mating behaviors of pest insects, thereby reducing the need for chemical pesticides. This approach aligns with the growing demand for sustainable and environmentally friendly solutions in agriculture.
Despite these promising developments, challenges remain in the study and application of 10(Z)-Heptadecenyl acetate. Issues such as scalability of synthesis, bioavailability, and long-term safety profiles need to be addressed before this compound can be widely adopted in pharmaceutical and agricultural applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this intriguing molecule.
In conclusion, the recent advancements in the study of 10(Z)-Heptadecenyl acetate (CAS: 73010-82-9) highlight its multifaceted potential in chemical biology and pharmaceutical research. From its anti-inflammatory properties to its applications in pest control, this compound offers a wealth of opportunities for further exploration. As research continues to uncover its mechanisms of action and therapeutic benefits, 10(Z)-Heptadecenyl acetate may soon emerge as a valuable tool in the fight against disease and environmental challenges.
73010-82-9 (10(Z)-Heptadecenyl acetate) 関連製品
- 2103430-32-4(4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid)
- 625832-70-4(Magnesium,bis(2,2,6,6-tetramethyl-3,5-heptanedionato-kO,kO')-, dihydrate, (T-4)- (9CI))
- 2171811-98-4(2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid)
- 1173019-26-5(N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95%)
- 1184513-43-6(Tert-butyl 1-amino-4-ethylcyclohexane-1-carboxylate)
- 2138105-43-6(methyl 2-azabicyclo3.2.0heptane-1-carboxylate hydrochloride)
- 1805359-98-1(3-Bromo-5-(bromomethyl)-4-cyano-2-(difluoromethyl)pyridine)
- 2228297-81-0(O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine)
- 22078-90-6((5-Phenyl-furan-2-yl)-methanol)
- 1170132-58-7(N-2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl-N,N-dimethylamine)




